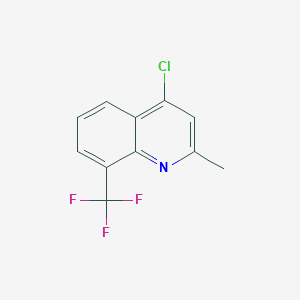

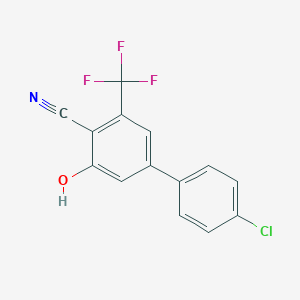

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a suitable benzene derivative. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The chlorophenyl group might be introduced through electrophilic aromatic substitution, and the nitrile group could be added using a cyanation reaction .

Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . This group is known to significantly influence the electronic properties of the molecules it is part of due to its high electronegativity .

Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the acidity of adjacent protons . The nitrile group could participate in various reactions, such as hydrolysis or reduction .

Scientific Research Applications

1. Dermatological Applications

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (-)- 6a] is a novel nonsteroidal androgen receptor antagonist designed for dermatological uses, including sebum control and treatment of androgenetic alopecia. This compound exhibits potent and selective activity in vivo and features rapid systemic metabolism, reducing the risk of unwanted systemic side effects. Its reduced potential for phototoxicity is supported by negative results in the 3T3 NRU assay (Li et al., 2008).

2. Analytical Chemistry for Poisoning Diagnosis

A high-performance liquid chromatography assay for chlorophenoxy and benzonitrile herbicides, including 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile, has been developed to aid in the diagnosis of acute poisoning. The assay efficiently measures these compounds in various biological specimens, such as blood, plasma, urine, and tissue homogenates, highlighting its significance in toxicological analysis (Flanagan & Ruprah, 1989).

3. Synthesis of Novel Compounds

Research on the condensation of nitriles, including those of polyhalogenated carboxylic acids and benzonitriles, has led to the synthesis of novel compounds. This includes the development of 2-amino-5,7-dimethyl-2-trifluoro(trichloro)methyl-4-chromanones, highlighting the chemical versatility and potential for creating new substances (Sosnovskikh, 1998).

4. Electrolyte Additive in Lithium-Ion Batteries

4-(Trifluoromethyl)-benzonitrile has been explored as an electrolyte additive for high voltage lithium-ion batteries. Its use significantly improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, indicating its potential for enhancing the performance and longevity of energy storage systems (Huang et al., 2014).

5. Mitochondrial Oxidative Phosphorylation Studies

The compound has been studied for its ability to uncouple oxidative phosphorylation in rat liver mitochondria. This research provides insights into the biological activities and properties of the compound, including its impact on cellular energy processes (Parker, 1965).

6. Development of Novel Soluble Aromatic Polyesters

Research has been conducted on the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups. This includes the use of bis(4-carboxyphenoxy) benzonitrile and related compounds, contributing to the field of polymer science and materials engineering (Yu et al., 2009).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile' involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chlorobenzonitrile", "4-trifluoromethylphenol", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: 4-chlorobenzonitrile is reacted with sodium hydride in dimethylformamide to form the corresponding phenyl anion intermediate.", "Step 2: The phenyl anion intermediate is then reacted with 4-trifluoromethylphenol in the presence of hydrochloric acid to form the desired product, 4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile.", "Step 3: The crude product is purified by recrystallization from acetone/ethanol mixture to obtain the pure compound." ] } | |

CAS RN |

147381-62-2 |

Molecular Formula |

C14H7ClF3NO |

Molecular Weight |

297.66 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C14H7ClF3NO/c15-10-3-1-8(2-4-10)9-5-12(14(16,17)18)11(7-19)13(20)6-9/h1-6,20H |

InChI Key |

JTJAFFNQUGGOQN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.